molecular formula C19H17BrF3N3O4 B5037521 (3-Bromo-4-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

(3-Bromo-4-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B5037521
M. Wt: 488.3 g/mol
InChI Key: OBQIGTIUDFTCOT-UHFFFAOYSA-N
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Description

The compound (3-Bromo-4-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone is a complex organic molecule that features a combination of bromine, methoxy, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone typically involves multiple steps:

    Formation of the 3-Bromo-4-methoxyphenyl intermediate: This can be achieved through bromination of 4-methoxyphenol followed by protection of the hydroxyl group.

    Preparation of the 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine intermediate: This involves nitration of 2-trifluoromethylphenyl followed by coupling with piperazine.

    Coupling of the intermediates: The final step involves coupling the two intermediates under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-4-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its effects on biological systems, including potential antimicrobial or anticancer activities.

Mechanism of Action

The mechanism of action of (3-Bromo-4-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like nitro and trifluoromethyl can influence its binding affinity and specificity.

Comparison with Similar Compounds

(3-Bromo-4-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone: can be compared with similar compounds such as:

    (3-Bromo-4-methoxyphenyl){4-[2-amino-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone: Similar structure but with an amino group instead of a nitro group.

    (3-Bromo-4-methoxyphenyl){4-[2-nitro-4-(methyl)phenyl]piperazin-1-yl}methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.

The uniqueness of This compound lies in the combination of its functional groups, which can impart specific chemical and biological properties.

Properties

IUPAC Name

(3-bromo-4-methoxyphenyl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrF3N3O4/c1-30-17-5-2-12(10-14(17)20)18(27)25-8-6-24(7-9-25)15-4-3-13(19(21,22)23)11-16(15)26(28)29/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQIGTIUDFTCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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